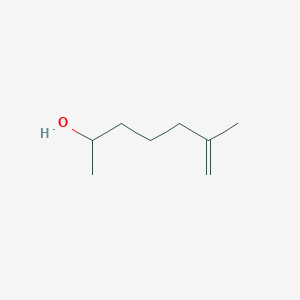

6-Methylhept-6-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32779-60-5 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

6-methylhept-6-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3 |

InChI Key |

HRFFUHAMURPXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylhept-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the allylic alcohol, 6-methylhept-6-en-2-ol. This document details a plausible synthetic pathway, including experimental protocols for the preparation of the precursor ketone and its subsequent selective reduction. Furthermore, it outlines the analytical techniques and expected data for the thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the α,β-unsaturated ketone, 6-methylhept-6-en-2-one. This is followed by the selective 1,2-reduction of the ketone to the desired allylic alcohol, preserving the carbon-carbon double bond.

Step 1: Synthesis of 6-Methylhept-6-en-2-one

Several industrial methods exist for the synthesis of the isomeric compound, 6-methyl-5-hepten-2-one, which can be isomerized to the desired precursor. A more direct approach involves the reaction of isobutylene, formaldehyde (B43269), and acetone (B3395972). Another potential route is the condensation of isoprene (B109036) with an active carbonyl compound.

Conceptual Synthesis Workflow:

Caption: Synthesis of the precursor ketone from readily available starting materials.

Experimental Protocol: Synthesis of 6-methylhept-6-en-2-one (Conceptual)

This protocol is based on analogous industrial processes and may require optimization for laboratory scale.

-

Materials: Isobutylene, formaldehyde, acetone, suitable catalyst (e.g., a strong acid or base).

-

Apparatus: A high-pressure reactor equipped with a stirrer, temperature and pressure controls.

-

Procedure:

-

Charge the reactor with acetone and the catalyst.

-

Pressurize the reactor with isobutylene.

-

Slowly introduce formaldehyde into the reactor while maintaining a controlled temperature and pressure.

-

After the addition is complete, allow the reaction to proceed for a set time.

-

Cool the reactor, vent any excess pressure, and collect the crude product.

-

Purify the crude product by fractional distillation to isolate 6-methylhept-6-en-2-one.

-

Step 2: Reduction of 6-Methylhept-6-en-2-one to this compound

The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the double bond is crucial. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride, is a highly effective method for this transformation.

Reduction Reaction Workflow:

Caption: Workflow for the Luche reduction of the precursor ketone.

Experimental Protocol: Luche Reduction of 6-methylhept-6-en-2-one

-

Materials: 6-methylhept-6-en-2-one, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Apparatus: Round-bottom flask, magnetic stirrer, ice bath.

-

Procedure:

-

In a round-bottom flask, dissolve 6-methylhept-6-en-2-one and cerium(III) chloride heptahydrate in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is typically rapid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~182-183 °C (estimated) |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinyl protons, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) and methine protons, and the methyl protons. |

| ¹³C NMR | Resonances for the two sp² carbons of the double bond, the carbon attached to the hydroxyl group, and the aliphatic carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch, C-H stretching vibrations around 2850-3000 cm⁻¹, a C=C stretching absorption around 1650 cm⁻¹, and a C-O stretching band around 1050-1150 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 128, and characteristic fragmentation patterns. |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the specific wavenumbers in the IR spectrum and fragmentation patterns in the mass spectrum, would need to be determined from the experimentally obtained data for the synthesized compound. Data for the isomeric compound 6-methyl-5-hepten-2-ol (B124558) is available in public databases and can serve as a useful comparison.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific laboratory conditions and to perform a full suite of analytical tests to confirm the identity and purity of the final product.

Spectroscopic Analysis of 6-Methylhept-6-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of 6-Methylhept-6-en-2-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Introduction to this compound

This compound is an unsaturated alcohol with the chemical formula C₈H₁₆O. Its structure features a heptane (B126788) chain with a methyl group and a double bond at the 6-position, and a hydroxyl group at the 2-position. The CAS number for this compound is 18295-59-5.[1] Accurate structural determination is crucial for understanding its chemical properties and potential applications. Spectroscopic analysis provides a definitive method for confirming the molecular structure and purity of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon double bond.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 | ~1.2 | Doublet | 3H |

| H on C2 | ~3.8 | Multiplet | 1H |

| H's on C3 | ~1.5 | Multiplet | 2H |

| H's on C4 | ~1.7 | Multiplet | 2H |

| H's on C5 | ~2.0 | Triplet | 2H |

| H's on C7 | ~4.7 | Singlet | 2H |

| H's on C8 | ~1.7 | Singlet | 3H |

| OH | Variable (typically 1.5-4.0) | Broad Singlet | 1H |

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The presence of sp² hybridized carbons from the double bond and the carbon bearing the hydroxyl group are key diagnostic features.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~23 |

| C2 | ~68 |

| C3 | ~38 |

| C4 | ~25 |

| C5 | ~36 |

| C6 | ~145 |

| C7 | ~110 |

| C8 | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are characteristic of an unsaturated alcohol.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Alcohol | 3200-3600 (broad) | O-H stretch |

| Alkene | 3080-3010 (medium) | =C-H stretch |

| Alkane | 2850-2960 (strong) | C-H stretch |

| Alkene | 1650-1680 (weak to medium) | C=C stretch |

| Alcohol | 1050-1260 (strong) | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (128.21 g/mol ).

| m/z | Predicted Identity | Fragmentation Pathway |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M-CH₃]⁺ | Alpha-cleavage |

| 110 | [M-H₂O]⁺ | Dehydration |

| 85 | [M-C₃H₇]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid unsaturated alcohols like this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters for a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate it to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Protocol for Infrared (IR) Spectroscopy (FTIR-ATR)

-

Instrument Setup: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and the crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound such as this compound.

References

physical and chemical properties of 6-Methylhept-6-en-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Subject: Physical and Chemical Properties of 6-Methylhept-5-en-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-5-hepten-2-ol (B124558). Due to a significant lack of available data for the isomeric compound 6-methylhept-6-en-2-ol (CAS No. 18295-59-5), this document focuses on the well-characterized and commercially available isomer, 6-methyl-5-hepten-2-ol (CAS No. 1569-60-4). This guide includes a detailed summary of its physical and chemical properties, experimental protocols for its characterization, and a discussion of its known applications. All quantitative data is presented in a clear tabular format for ease of reference.

Introduction

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a naturally occurring organic compound that functions as a pheromone in some species. It is a versatile chiral secondary alcohol that serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and fragrances.[1] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a subject of interest in organic synthesis and material science. This document aims to consolidate the available technical information on this compound to support research and development activities.

Physical and Chemical Properties

The physical and chemical properties of 6-methyl-5-hepten-2-ol are well-documented. It exists as a clear, colorless to pale yellow liquid with a characteristic fruity aroma.[1] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 6-Methyl-5-hepten-2-ol

| Property | Value | Reference |

| CAS Number | 1569-60-4 | |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 78 °C at 14 mmHg | |

| Density | 0.844 g/mL at 25 °C | |

| Refractive Index | n20/D 1.448 | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Solubility | Miscible with alcohols and ethers; insoluble in water. | |

| Purity | 98-100% (by GC) | [1] |

Experimental Protocols

The characterization of 6-methyl-5-hepten-2-ol relies on standard analytical techniques. Below are generalized protocols for key experimental methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for assessing the purity of 6-methyl-5-hepten-2-ol and confirming its molecular weight.

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column is typically suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

-

Expected Results: The mass spectrum of 6-methyl-5-hepten-2-ol will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 6-methyl-5-hepten-2-ol.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

Expected signals include those for the methyl groups, methylene (B1212753) protons, the proton on the carbon bearing the hydroxyl group, and the vinylic proton.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals will correspond to the eight distinct carbon atoms in the molecule.

-

Chemical Synthesis and Reactivity

6-Methyl-5-hepten-2-ol can be synthesized through various routes, often involving the reduction of the corresponding ketone, 6-methyl-5-hepten-2-one.

Caption: Synthesis of 6-methyl-5-hepten-2-ol via reduction of the corresponding ketone.

The presence of both a hydroxyl group and a double bond allows for a range of chemical transformations. The hydroxyl group can undergo oxidation to the ketone, esterification, or etherification. The double bond can participate in addition reactions, such as hydrogenation or halogenation.

Applications and Safety

Applications

6-Methyl-5-hepten-2-ol is a compound with diverse applications:

-

Flavor and Fragrance Industry: It is used as a flavoring agent and in perfumes due to its pleasant aroma.[1]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]

-

Agrochemicals: It is explored for use in the development of pesticides and herbicides.[1]

-

Cosmetics: Its properties make it suitable for use in cosmetic formulations.[1]

Safety and Handling

6-Methyl-5-hepten-2-ol is a combustible liquid and should be handled with appropriate safety precautions.

-

Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from open flames, hot surfaces, and sources of ignition.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms occur.

The following diagram outlines the general logical workflow for the safe handling and use of 6-methyl-5-hepten-2-ol in a research setting.

Caption: A logical workflow for the safe handling of 6-methyl-5-hepten-2-ol.

Conclusion

6-Methyl-5-hepten-2-ol is a well-characterized compound with a range of applications in various industries. This guide has provided a summary of its key physical and chemical properties, along with protocols for its analysis and information on its synthesis and safe handling. The data presented here should serve as a valuable resource for researchers and professionals working with this versatile chemical.

References

Technical Guide: Structural Elucidation of 6-Methylhept-5-en-2-ol

Introduction

This document provides a comprehensive technical guide to the structural elucidation of 6-methylhept-5-en-2-ol. The structural isomer 6-methylhept-6-en-2-ol is less commonly documented in scientific literature. Therefore, this guide will focus on the analysis of its more prevalent isomer, 6-methylhept-5-en-2-ol, for which extensive spectroscopic data is available. The methodologies and data presented herein are targeted towards researchers, scientists, and professionals in the field of drug development and chemical analysis.

The structural elucidation of an organic compound is a systematic process that involves the use of various analytical techniques to determine its chemical structure. This guide will detail the application of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, in the characterization of 6-methylhept-5-en-2-ol.

Molecular Structure

The chemical structure of 6-methylhept-5-en-2-ol is presented below:

Caption: Chemical structure of 6-methylhept-5-en-2-ol.

Spectroscopic Data Analysis

The structural elucidation of 6-methylhept-5-en-2-ol is achieved through the combined interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum of 6-methylhept-5-en-2-ol shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.[1] The chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

| C1 | 23 | No peak | Positive |

| C2 | 68 | CH | Positive |

| C3 | 39 | No peak | Negative |

| C4 | 24 | No peak | Negative |

| C5 | 124 | CH | Positive |

| C6 | 132 | No peak | No peak |

| C7 | 8 | No peak | Positive |

| C8 | 26 | No peak | Positive |

Table 1: ¹³C NMR and DEPT spectral data for 6-methylhept-5-en-2-ol.[1]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[1]

-

DEPT-90: Shows only CH carbons. In this case, C2 and C5 are observed.[1]

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (like C6) are not observed.[1]

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR data for 6-methylhept-5-en-2-ol is presented below.

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₃) | ~1.2 | Doublet | 3H |

| H2 (CH) | ~3.8 | Multiplet | 1H |

| H3 (CH₂) | ~1.5 | Multiplet | 2H |

| H4 (CH₂) | ~2.1 | Multiplet | 2H |

| H5 (CH) | ~5.1 | Triplet | 1H |

| H7 (CH₃) | ~1.7 | Singlet | 3H |

| H8 (CH₃) | ~1.6 | Singlet | 3H |

| OH | Variable | Singlet | 1H |

Table 2: Predicted ¹H NMR spectral data for 6-methylhept-5-en-2-ol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-methylhept-5-en-2-ol (C₈H₁₆O), the molecular weight is 128.21 g/mol .[2] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128.

Table 3: Key fragments in the mass spectrum of 6-methylhept-5-en-2-ol.[2]

| m/z | Interpretation |

| 128 | Molecular ion [M]⁺ |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 95 | [M - H₂O - CH₃]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (highly abundant) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methylhept-5-en-2-ol would show characteristic absorption bands.

Table 4: Characteristic IR absorption bands for 6-methylhept-5-en-2-ol.[3]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 (broad) | O-H | Alcohol stretching |

| ~2970-2850 | C-H | Alkane stretching |

| ~1670 | C=C | Alkene stretching |

| ~1450, ~1375 | C-H | Alkane bending |

| ~1100 | C-O | Alcohol stretching |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data for structural elucidation.

NMR Spectroscopy

A standard protocol for obtaining ¹H, ¹³C, and DEPT NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 6-methylhept-5-en-2-ol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum.

-

DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate carbon types.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like 6-methylhept-5-en-2-ol.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to 6-methylhept-5-en-2-ol in the chromatogram and analyze its mass spectrum.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data interpretation.

References

An In-Depth Technical Guide to 6-Methylhept-6-en-2-ol and Its Isomers

Compound Identification and Physicochemical Properties

Direct experimental data for 6-methylhept-6-en-2-ol is scarce in publicly accessible literature. Therefore, this guide focuses on its well-characterized structural isomer, 6-methyl-5-hepten-2-ol (B124558) , also known by the common name Sulcatol. This compound is recognized as an aggregation pheromone in several beetle species.[1][2]

CAS Registry Number: A definitive CAS number for this compound is not consistently reported. The most commonly cited and studied isomer is 6-methyl-5-hepten-2-ol, assigned CAS Number 1569-60-4 .[1][3]

The physicochemical properties of 6-methyl-5-hepten-2-ol are summarized in Table 1.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-ol (Sulcatol)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₆O | [1][4] |

| Molecular Weight | 128.21 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 78 °C at 14 mmHg | [6][7] |

| Density | 0.844 - 0.85 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.448 | [6][7] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [6] |

| LogP (Octanol/Water) | 2.11 - 2.3 |[4][7] |

Synthesis and Experimental Protocols

A plausible and common synthetic route to unsaturated alcohols is the chemical reduction of the corresponding ketone. While a specific protocol for this compound is not detailed in the literature, a standard procedure involves the reduction of its precursor, 6-methyl-6-hepten-2-one (B88235) (CAS: 10408-15-8).[8] Similarly, 6-methyl-5-hepten-2-ol is readily produced by the reduction of 6-methyl-5-hepten-2-one (B42903).[6][9]

Experimental Protocol: Reduction of a Ketone to a Secondary Alcohol

This protocol describes a general method for the reduction of 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol using sodium borohydride (B1222165) (NaBH₄), a common and mild reducing agent.[9] This methodology is adaptable for the synthesis of this compound from its corresponding ketone.

Objective: To synthesize 6-methyl-5-hepten-2-ol (Sulcatol) via the reduction of 6-methyl-5-hepten-2-one.

Materials:

-

6-methyl-5-hepten-2-one (CAS: 110-93-0)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Diethyl ether (or Dichloromethane)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-5-hepten-2-one (1 equivalent) in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄) (0.25-0.3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude alcohol (Sulcatol) can be purified by vacuum distillation to yield the final product.[9]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 6-methyl-5-hepten-2-ol.

Biological Significance and Applications

The primary biological role identified for 6-methyl-5-hepten-2-ol (Sulcatol) is as a semiochemical, specifically an aggregation pheromone for ambrosia beetles, which are pests of timber.[2][6][10] In this context, it is produced by male beetles to signal population aggregation, which aids in overwhelming host tree defenses and facilitating mating.[2]

For drug development professionals, interest in this and related molecules can stem from several areas:

-

Natural Product Synthesis: As a chiral alcohol, it serves as a building block or intermediate in the synthesis of more complex natural products and pharmaceuticals.[5]

-

Pest Control: Understanding its biosynthesis and mode of action is crucial for developing targeted and environmentally benign pest control strategies in agriculture and forestry.

-

Pharmacological Activity: The related ketone, 6-methyl-5-hepten-2-one (also known as sulcatone), has been investigated for its effects on the cardiovascular system, including vasorelaxant, antioxidant, and anti-platelet aggregation properties.[11] It has also been studied as a competitive inhibitor of the enzyme acetylcholinesterase, a target in treatments for Alzheimer's disease and myasthenia gravis.[12]

Logical Relationship of Related Compounds

The relationship between the precursor ketone, the target alcohol, and its more common isomer is critical for synthetic planning and literature analysis.

Analytical Data Summary

Characterization of the final product is essential for confirming its identity and purity. Below is a summary of typical analytical data for 6-methyl-5-hepten-2-ol.

Table 2: Representative Analytical Data for 6-Methyl-5-hepten-2-ol

| Analysis Type | Expected Results | Source(s) |

|---|---|---|

| GC-MS | A peak corresponding to a molecular weight of 128.21 g/mol . Fragmentation patterns will be characteristic of a secondary alcohol with an unsaturated alkyl chain. | [13][14] |

| ¹H NMR | Signals corresponding to vinyl protons, a proton on the carbon bearing the hydroxyl group (CH-OH), allylic and aliphatic protons, and distinct methyl group signals. | [13] |

| ¹³C NMR | Resonances for two sp² carbons of the double bond, one sp³ carbon attached to the hydroxyl group, and various aliphatic carbon signals. | [13] |

| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), C-H stretching just below 3000 cm⁻¹, and a C=C stretch around 1670 cm⁻¹. | [14] |

| Kovats Retention Index | Standard non-polar column: ~973-976. Standard polar column: ~1443-1488. |[4] |

Conclusion

While this compound is not as well-documented as its isomer, 6-methyl-5-hepten-2-ol (Sulcatol), its properties and synthesis can be inferred from related compounds. Sulcatol is a valuable molecule, serving as a key pheromone in insect communication and as a versatile building block in organic synthesis. The related ketone, sulcatone, shows promising biological activities that may be of interest to drug development professionals. The experimental protocols and analytical data provided herein for the more common isomer serve as a robust starting point for researchers working with this class of unsaturated alcohols.

References

- 1. scbt.com [scbt.com]

- 2. Buy 6-METHYL-5-HEPTEN-2-OL | 1569-60-4 [smolecule.com]

- 3. 6-甲基-5-庚烯-2-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Methyl-5-hepten-2-ol | C8H16O | CID 20745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-METHYL-5-HEPTEN-2-OL | 4630-06-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lookchem.com [lookchem.com]

- 9. Solved The 6-methyl-5-hepten-2-one will be reduced to the | Chegg.com [chegg.com]

- 10. (R)-(-)-6-METHYL-5-HEPTEN-2-OL | 1569-60-4 [chemicalbook.com]

- 11. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]

- 13. spectrabase.com [spectrabase.com]

- 14. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

natural occurrence of 6-Methylhept-6-en-2-ol

An In-depth Technical Guide on the Natural Occurrence of 6-Methylheptenol Isomers

A comprehensive review of 6-Methylhept-5-en-2-ol (Sulcatol)

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed a significant lack of scientific literature regarding the natural occurrence of 6-Methylhept-6-en-2-ol . Therefore, this guide focuses on the closely related and well-documented isomer, 6-Methylhept-5-en-2-ol , also known as sulcatol. This compound is a significant semiochemical with a recognized presence in the natural world.

Introduction

6-Methylhept-5-en-2-ol, commonly known as sulcatol, is a naturally occurring chiral alcohol that plays a crucial role as a pheromone in various insect species. It is also found as a volatile organic compound in some plants and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of 6-methylhept-5-en-2-ol, its biosynthesis, methods for its isolation and identification, and its biological significance.

Natural Occurrence of 6-Methylhept-5-en-2-ol

6-Methylhept-5-en-2-ol has been identified in a variety of natural sources, where it often functions as a signaling molecule. Its presence is most notably documented in insects, but it has also been detected in plants and as a metabolic byproduct of microorganisms.

In Insects

Sulcatol is a key component of the aggregation pheromone of several ambrosia beetles, which are significant pests of timber. The stereochemistry of sulcatol is critical for its biological activity, with different enantiomers often eliciting different behavioral responses.

| Insect Species | Pheromone Component(s) | Function | Source for Quantitative Data |

| Gnathotrichus sulcatus | (+)- and (-)-Sulcatol | Aggregation Pheromone | N/A |

| Gnathotrichus retusus | (+)-Sulcatol | Aggregation Pheromone | N/A |

| Trypodendron lineatum | (+)-Sulcatol | Aggregation Pheromone | N/A |

| Australian Meat Ant (Iridomyrmex purpureus) | 6-Methylhept-5-en-2-one (precursor) | Alarm Pheromone & Defense | [1] |

In Plants

While the ketone precursor, 6-methylhept-5-en-2-one, is more commonly reported in plants, the alcohol form, 6-methylhept-5-en-2-ol, has also been identified as a volatile compound in some species. It is often a minor constituent of the essential oil or aroma profile. For instance, 6-methylhept-5-en-2-one is found in fruits like apricots, apples, and nectarines.[2]

| Plant Species | Compound Identified | Part of Plant | Reported Concentration | Reference |

| Various fruits (e.g., apricots, apples, nectarines) | 6-Methylhept-5-en-2-one | Fruit | Not specified | [2] |

| Birch, various herbs | 6-Methylhept-5-en-2-one | Emitted volatiles | Not specified | [2] |

Note: The table primarily lists the occurrence of the precursor ketone due to limited direct findings for the alcohol in the initial searches.

Biosynthesis of 6-Methylhept-5-en-2-ol

The biosynthesis of 6-methylhept-5-en-2-one, the precursor to sulcatol, has been studied in the Australian meat ant, Iridomyrmex purpureus. It is proposed to be a degraded terpenoid arising from the isoprenoid pathway.[1] The likely biosynthetic pathway involves the degradation of citral. The alcohol, 6-methylhept-5-en-2-ol, can be formed through the enzymatic reduction of the corresponding ketone.

Caption: Proposed biosynthetic pathway of 6-methylhept-5-en-2-one and its conversion to 6-methylhept-5-en-2-ol.

Experimental Protocols

The isolation and identification of 6-methylhept-5-en-2-ol from natural sources typically involve chromatographic and spectrometric techniques.

General Experimental Workflow for Volatile Collection and Analysis

Caption: A generalized workflow for the collection, isolation, and analysis of volatile compounds like sulcatol.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction (Adapted from Insect Pheromone Studies)

-

Volatile Collection: Air is drawn over the natural source (e.g., a colony of ambrosia beetles or a plant) and through a glass tube containing an adsorbent resin such as Porapak Q. This is typically done for a period of 24-48 hours to collect a sufficient amount of volatile compounds.

-

Elution: The trapped volatiles are then eluted from the adsorbent using a small volume of a high-purity solvent, such as n-hexane or diethyl ether. The eluate is then concentrated under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly employed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 240-280°C at a rate of 5-10°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 35-350.

-

Identification: The identification of 6-methylhept-5-en-2-ol is achieved by comparing the retention time and the mass spectrum of the peak of interest with those of an authentic synthetic standard.

Biological Significance and Function

As an aggregation pheromone, sulcatol plays a vital role in the chemical communication of several beetle species. It attracts both males and females to a suitable host tree, leading to mass attacks that can overcome the tree's defenses. The specific ratio of the (+) and (-) enantiomers can be crucial for an effective biological response. This makes sulcatol a compound of interest for the development of pest management strategies, such as in monitoring traps or for mating disruption.

Conclusion

6-Methylhept-5-en-2-ol (sulcatol) is a naturally occurring alcohol with significant importance in insect chemical ecology. While its presence in plants is less documented than its ketone precursor, its role as a pheromone is well-established. The methodologies for its isolation and identification are based on standard analytical techniques for volatile organic compounds. Further research may reveal a wider distribution of this compound in nature and potentially uncover novel biological functions.

References

Unraveling the Enigma: A Technical Guide to the Potential Biological Activity of 6-Methylhept-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific biological activities of 6-methylhept-6-en-2-ol is notably scarce. This guide, therefore, provides a comprehensive overview based on available information for this compound and extrapolates potential activities from structurally related molecules and the broader class of unsaturated aliphatic alcohols. The content herein is intended to highlight areas for future research and should not be construed as a definitive biological profile.

Introduction to this compound

This compound is an unsaturated aliphatic alcohol with the chemical formula C₈H₁₆O. Its structure, characterized by a seven-carbon chain with a methyl group and a double bond at the 6th position, and a hydroxyl group at the 2nd position, suggests potential for various biological interactions. While specific studies on this molecule are limited, its structural motifs are present in a variety of naturally occurring and synthetic compounds with known biological relevance, ranging from fragrance components to semiochemicals.

Physicochemical Properties (Inferred)

| Property | Predicted Value/Characteristic |

| Molecular Weight | ~128.21 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic |

| Water Solubility | Low |

| Volatility | Expected to be a volatile compound |

Potential Biological Activities of Unsaturated Aliphatic Alcohols

The broader class of unsaturated aliphatic alcohols exhibits a wide range of biological activities. These activities provide a foundational framework for speculating on the potential roles of this compound.

Semiochemical Activity

Many unsaturated aliphatic alcohols function as semiochemicals, which are chemicals that convey signals between organisms.[1] This is a prominent area of potential activity for this compound.

-

Pheromones: These are chemical signals that trigger a social response in members of the same species. A structurally related compound, 6-methyl-5-hepten-2-one, has been identified in animal secretions and is investigated for its role in chemical communication.[2] While not an alcohol, its carbon skeleton is similar, suggesting that this compound could also play a role as a pheromone or a precursor.

-

Attractants and Repellents: Unsaturated alcohols are known to act as attractants or repellents for various organisms, particularly insects.[1] This activity is crucial in agriculture and disease vector control.

Antimicrobial and Irritant Properties

Unsaturated alcohols have been reported to possess antibacterial activity.[1] The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes.

Furthermore, some unsaturated aliphatic alcohols can cause skin and mucous membrane irritation.[1] This is an important consideration in the toxicological assessment of any new compound.

General Toxicological Profile of Aliphatic Alcohols

Studies on a range of aliphatic alcohols suggest that their toxicity often correlates with their membrane-disrupting properties.[3][4] The primary mechanism of hepatotoxicity for some alcohols is considered to be membrane damage due to their solvent properties.[3] It is plausible that this compound could exhibit similar membrane-disrupting effects, particularly at higher concentrations.

Structurally Related Compounds and Their Activities

The biological activities of structurally similar compounds can offer valuable clues to the potential functions of this compound.

-

6-Methyl-5-hepten-2-one: This ketone is a well-known compound with a characteristic odor and is used as an intermediate in the synthesis of various fragrances and vitamins.[5] It has also been identified as a component of human body odor and has been shown to influence mood and perception.[6] The structural similarity suggests that this compound might also possess interesting olfactory properties.

-

Other Unsaturated Heptenols: Various isomers of methylheptenol are used as fragrance ingredients.[7][8] This further strengthens the possibility of this compound having applications in the fragrance industry.

Proposed Avenues for Future Research

The current lack of data on this compound presents a clear opportunity for novel research. A systematic investigation into its biological activities would be highly valuable.

Conceptual Experimental Workflow

The following diagram outlines a potential workflow for the initial biological characterization of this compound.

Recommended Experimental Protocols

Given the lack of specific data, detailed protocols cannot be provided. However, researchers should consider the following standard methodologies for initial screening:

-

Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays against a panel of pathogenic and non-pathogenic bacteria and fungi.

-

Cytotoxicity Assays: Standard assays such as MTT, LDH, or neutral red uptake assays on relevant cell lines (e.g., keratinocytes, hepatocytes) to assess potential toxicity.

-

Gas Chromatography-Electroantennography (GC-EAG): To investigate potential pheromonal or kairomonal activity on insect antennae.

-

Behavioral Assays: Y-tube olfactometer assays to study insect attraction or repulsion.

-

Sensory Panel Analysis: To characterize the odor profile for potential fragrance applications.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its structural features and the known activities of related unsaturated aliphatic alcohols suggest a high potential for interesting biological properties. It may act as a semiochemical, possess antimicrobial or fragrance properties, and could have toxicological effects at higher concentrations. The significant knowledge gap surrounding this molecule makes it a compelling candidate for further investigation. The proposed research avenues and experimental workflows provide a roadmap for elucidating the biological profile of this compound, which could lead to novel applications in fields ranging from agriculture and public health to the fragrance and pharmaceutical industries.

References

- 1. mmsl.cz [mmsl.cz]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. coriander heptenol, 1569-60-4 [thegoodscentscompany.com]

- 8. 6-methyl-6-hepten-2-ol, 1335-09-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of 6-Methylhept-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-methylhept-6-en-2-ol, a chiral alcohol also known as sulcatol. This compound is of significant interest in chemical ecology as an aggregation pheromone for several beetle species. This document details both a common racemic synthesis and a more complex enantioselective route, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in research and development.

Racemic Synthesis via Reduction of 6-Methylhept-5-en-2-one

A straightforward and widely utilized method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 6-methylhept-5-en-2-one. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[1]

Synthesis Pathway

The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of 6-methylhept-5-en-2-one. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the secondary alcohol, this compound.

References

A Theoretical Investigation of 6-Methylhept-6-en-2-ol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to studying the molecular properties of 6-methylhept-6-en-2-ol. In the absence of extensive published theoretical research on this specific molecule, this document outlines a standard computational chemistry workflow, presenting hypothetical yet representative data to illustrate the expected outcomes of such a study. The methodologies detailed herein are widely applicable for the theoretical investigation of similar organic molecules, making this a valuable resource for researchers in computational chemistry and drug development. This paper includes protocols for geometry optimization and vibrational frequency analysis, presents data in structured tables, and uses visualizations to elucidate the computational workflow and molecular structure.

Introduction

This compound is an organic compound with potential applications in various fields, including fragrance and as a synthetic building block. A thorough understanding of its molecular structure, stability, and spectroscopic properties is crucial for its effective utilization. Theoretical studies, employing computational chemistry methods, provide a powerful and cost-effective means to investigate these properties at the atomic level. This whitepaper outlines a representative theoretical study of this compound, serving as a methodological guide for researchers.

Molecular Properties and Computational Summary

The fundamental properties of this compound are summarized below. These values are derived from publicly available databases and serve as a reference for the theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[3] |

A common approach for theoretical studies involves the use of Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP functional with a 6-31G(d,p) basis set is a widely used combination for organic molecules and is proposed for this hypothetical study.

Experimental and Computational Protocols

Computational Methodology

A standard computational protocol for the theoretical study of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and the 6-31G(d,p) basis set. The optimization process is continued until the forces on the atoms are negligible and the geometry has converged to a stable minimum.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Electronic Property Calculation: Further analyses can be conducted to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Infrared Spectroscopy (Experimental)

While this paper focuses on a theoretical approach, a typical experimental protocol for obtaining an IR spectrum for comparison would be:

-

Sample Preparation: A small amount of purified this compound is prepared, either neat (for liquid samples) or dissolved in a suitable solvent that does not interfere with the spectral regions of interest.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound. The NIST WebBook provides gas-phase IR data for 6-methyl-5-hepten-2-ol, a closely related isomer, which can serve as a useful comparison[4].

Results and Discussion

The following sections present hypothetical data that would be obtained from the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization would yield the equilibrium bond lengths, bond angles, and dihedral angles of this compound. Representative data is presented in the tables below.

Table 1: Selected Optimized Bond Lengths

| Bond | Bond Length (Å) |

| C1-C2 | 1.54 |

| C2-O | 1.43 |

| C2-C3 | 1.53 |

| C3-C4 | 1.52 |

| C4-C5 | 1.51 |

| C5-C6 | 1.50 |

| C6=C7 | 1.34 |

| C6-C8 | 1.51 |

| O-H | 0.96 |

Table 2: Selected Optimized Bond Angles

| Angle | Bond Angle (°) |

| C1-C2-O | 109.5 |

| C1-C2-C3 | 111.0 |

| O-C2-C3 | 108.0 |

| C2-C3-C4 | 112.5 |

| C5-C6=C7 | 121.8 |

| C5-C6-C8 | 115.4 |

| C7=C6-C8 | 122.8 |

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR spectra. The table below lists the predicted vibrational frequencies for the key functional groups in this compound. For comparison, an application note on the related compound 6-Methyl-6-hepten-2-one provides expected IR absorption bands for some similar functional groups[5].

Table 3: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3650 | O-H stretch | Alcohol |

| 3080 | =C-H stretch | Alkene |

| 2960-2850 | C-H stretch (sp³) | Alkane |

| 1645 | C=C stretch | Alkene |

| 1460 | C-H bend (sp³) | Alkane |

| 1375 | C-H bend (sp³) | Alkane |

| 1100 | C-O stretch | Alcohol |

| 890 | =C-H bend | Alkene |

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: 2D molecular structure of this compound.

Caption: A typical workflow for the theoretical study of an organic molecule.

Conclusion

This whitepaper has outlined a standard and effective theoretical methodology for investigating the molecular properties of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic characteristics. The presented protocols and hypothetical data serve as a practical guide for researchers initiating theoretical studies on this or similar molecules. Such computational investigations are indispensable in modern chemical research, complementing experimental work and accelerating the discovery and development of new chemical entities.

References

- 1. 6-Methylhept-2-en-1-ol | C8H16O | CID 85604237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-4-hepten-2-ol | C8H16O | CID 13719467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 135043677 | C8H15O+ | CID 135043677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 6-Methylhept-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide, therefore, focuses on a plausible and detailed methodology for the directed synthesis, isolation, and characterization of 6-methylhept-6-en-2-ol. The protocols and data presented are based on established principles of organic synthesis and spectroscopic data from closely related analogs. This document aims to provide a comprehensive resource for researchers interested in the synthesis of novel allylic alcohols and their potential applications.

Proposed Synthesis of this compound

A robust and high-yielding method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of the target molecule, the reaction between isobutenylmagnesium bromide and acetaldehyde (B116499) is a logical and efficient approach.

Caption: Synthetic pathway for this compound via Grignard reaction.

Experimental Protocols

Synthesis of Isobutenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Isobutenyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, dropping funnel, condenser, and nitrogen inlet

Procedure:

-

A three-neck round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Magnesium turnings are added to the flask.

-

A small crystal of iodine is added to the magnesium turnings to activate the surface.

-

A solution of isobutenyl bromide in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small amount of the isobutenyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining isobutenyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Reaction of Isobutenylmagnesium Bromide with Acetaldehyde

Materials:

-

Isobutenylmagnesium bromide solution (prepared as above)

-

Acetaldehyde

-

Anhydrous diethyl ether

-

Ice bath

Procedure:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

Workup and Isolation of this compound

Materials:

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Data Presentation

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of this compound based on its structure and data from similar compounds.

| Property | Expected Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~170-175 °C (at 760 mmHg) |

| Density | ~0.83 g/mL |

| Refractive Index | ~1.445 |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

The following table presents the expected spectroscopic data for this compound, extrapolated from known data of its isomer, 6-methyl-5-hepten-2-ol (B124558).

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.7 ppm (s, 2H, =CH₂), ~3.8 ppm (m, 1H, -CH(OH)-), ~2.0 ppm (t, 2H, -CH₂-C=), ~1.7 ppm (s, 3H, =C-CH₃), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~1.2 ppm (d, 3H, -CH(OH)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145 ppm (=C<), ~112 ppm (=CH₂), ~68 ppm (-CH(OH)-), ~40 ppm (-CH₂-), ~25 ppm (-CH₂-), ~23 ppm (-CH₃), ~22 ppm (-CH₃) |

| IR (neat, cm⁻¹) | ~3350 (br, O-H stretch), ~3070 (=C-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1650 (C=C stretch), ~890 (=C-H bend) |

| Mass Spec (EI, m/z) | 128 (M⁺), 113 (M⁺ - CH₃), 110 (M⁺ - H₂O), 95, 85, 69, 55, 43 |

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a less common secondary allylic alcohol. The detailed experimental protocols for its synthesis via a Grignard reaction, subsequent workup, and purification are designed to be readily implemented in a standard organic chemistry laboratory. The tabulated physical, chemical, and spectroscopic data, while predictive, offer a solid baseline for the characterization of the synthesized compound. This guide serves as a valuable resource for researchers in organic synthesis and drug development who may be interested in exploring the properties and potential applications of this and other novel allylic alcohols.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-Methylhept-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 6-Methylhept-6-en-2-ol. The following protocols are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, pheromone research, and as a potential impurity or metabolite in pharmaceutical development. Accurate and sensitive analytical methods are crucial for its detection and quantification. This document outlines protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for non-volatile or derivatized samples.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for analyzing volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass spectra.

2.1.1. Experimental Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS)

-

Autosampler

Materials:

-

GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium (99.999% purity)

-

Solvents: Hexane or Dichloromethane (GC grade) for sample dilution.

-

Standard: this compound analytical standard.

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in the chosen solvent to prepare a stock solution (e.g., 1 mg/mL).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare the unknown sample by dissolving or diluting it in the same solvent to a concentration within the expected calibration range.

-

For complex matrices (e.g., biological fluids), a sample clean-up step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

-

GC-MS Instrument Setup:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Scan Range: m/z 40-300

-

-

Data Acquisition and Analysis:

-

Inject the calibration standards, followed by the samples.

-

Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key ions for this compound would be expected from fragmentation patterns.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in the unknown samples using the calibration curve.

-

2.1.2. GC-MS Workflow Diagram

Application Notes and Protocols: 6-Methylhept-6-en-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylhept-6-en-2-ol, commonly known as sulcatol, is a versatile chiral building block in organic synthesis. Its enantiomers, (S)-(+)-sulcatol and (R)-(-)-sulcatol, are of particular interest as they serve as key intermediates in the synthesis of various natural products and bioactive molecules. Notably, sulcatol is the aggregation pheromone of the ambrosia beetle, Gnathotricus sulcatus, highlighting its importance in chemical ecology and pest management research. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in a laboratory setting.

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around its use as a chiral precursor. The distinct stereochemistry of its enantiomers allows for the stereoselective synthesis of complex molecules.

-

Pheromone Synthesis: The enantiomers of sulcatol are crucial components of insect pheromones. The specific ratio of (S)-(+) to (R)-(-) enantiomers can elicit different behavioral responses in insects, making enantiomerically pure sulcatol a valuable tool for the development of species-specific pest control strategies.

-

Natural Product Synthesis: The chiral backbone of sulcatol is incorporated into the total synthesis of various natural products. Its functional groups, a secondary alcohol and a terminal alkene, offer multiple points for chemical modification and elaboration into more complex structures.

-

Chiral Building Block: As a readily available chiral molecule, this compound serves as a starting material for the synthesis of other chiral compounds, including pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-(+)-6-Methylhept-6-en-2-ol from L-Fucose

This protocol outlines a multi-step synthesis of (S)-(+)-sulcatol starting from the commercially available carbohydrate L-fucose.[1][2]

Workflow Diagram:

References

Application Notes and Protocols: (S)-6-Methylhept-6-en-2-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of enantiomerically pure (S)-6-methylhept-6-en-2-ol as a versatile chiral building block in organic synthesis. This document outlines a robust protocol for its enantioselective synthesis via enzymatic resolution and demonstrates its application in the stereoselective synthesis of a novel hypothetical drug candidate, showcasing its value in the construction of complex molecular architectures.

Introduction

Chiral secondary alcohols are pivotal intermediates in the synthesis of numerous natural products and pharmaceutical agents. The stereochemistry of the hydroxyl group often plays a crucial role in the biological activity of the final molecule. (S)-6-Methylhept-6-en-2-ol, with its defined stereocenter and terminal olefin, presents a valuable synthon for the introduction of chirality and further functionalization. This document details its preparation and a practical application.

Enantioselective Synthesis of (S)-6-Methylhept-6-en-2-ol

The preparation of enantiomerically enriched (S)-6-methylhept-6-en-2-ol can be efficiently achieved through the kinetic resolution of the corresponding racemic alcohol using lipase-catalyzed acylation. This method is widely employed due to its high enantioselectivity, mild reaction conditions, and the commercial availability of various lipases.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic 6-methylhept-6-en-2-ol to afford the (S)-enantiomer with high enantiomeric excess (ee).

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Vinyl acetate (B1210297)

-

Anhydrous toluene (B28343)

-

Hexane

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of racemic this compound (1.0 eq) in anhydrous toluene (5 mL/mmol of alcohol), add vinyl acetate (1.5 eq).

-

Add immobilized Lipase B from Candida antarctica (20% by weight of the racemic alcohol).

-

Stir the suspension at room temperature (25 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed acetate.

-

Once the desired conversion is reached, filter off the enzyme and wash it with toluene.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue, containing (S)-6-methylhept-6-en-2-ol and (R)-6-methylhept-6-en-2-yl acetate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation:

| Entry | Lipase Source | Solvent | Acyl Donor | Time (h) | Conversion (%) | ee (%) of (S)-alcohol | ee (%) of (R)-acetate |

| 1 | Candida antarctica Lipase B | Toluene | Vinyl acetate | 24 | 51 | >99 | 98 |

| 2 | Pseudomonas cepacia Lipase | Hexane | Isopropenyl acetate | 36 | 48 | 95 | 92 |

| 3 | Candida rugosa Lipase | Dichloromethane (B109758) | Acetic anhydride | 48 | 45 | 88 | 85 |

Diagram of Experimental Workflow:

Application in the Synthesis of a Hypothetical Drug Candidate

(S)-6-Methylhept-6-en-2-ol can be utilized as a chiral precursor for the synthesis of complex molecules. In this hypothetical example, it serves as the starting material for the synthesis of "(S,S)-Hypothetimycin A," a fictional molecule with potential kinase inhibitory activity.

Signaling Pathway Context:

Many kinase inhibitors target ATP-binding sites within signaling pathways that are often dysregulated in diseases like cancer. The hypothetical pathway below illustrates a generic kinase cascade that could be targeted.

Experimental Protocol: Synthesis of (S,S)-Hypothetimycin A Intermediate

This protocol details the first two steps in the synthesis, demonstrating the utility of the chiral alcohol.

Step 1: Sharpless Asymmetric Epoxidation

Materials:

-

(S)-6-Methylhept-6-en-2-ol

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Anhydrous dichloromethane (DCM)

-

4Å Molecular sieves

Procedure:

-

A flame-dried flask is charged with anhydrous DCM, 4Å molecular sieves, and (+)-DET (1.2 eq).

-

The mixture is cooled to -20 °C, and Ti(Oi-Pr)₄ (1.0 eq) is added, followed by stirring for 30 minutes.

-

A solution of (S)-6-methylhept-6-en-2-ol (1.0 eq) in DCM is added, and the mixture is stirred for another 30 minutes.

-

TBHP (2.0 eq) is added dropwise, and the reaction is maintained at -20 °C.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography.

Step 2: Regioselective Epoxide Opening

Materials:

-

The epoxy alcohol from Step 1

-

Aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a suspension of CuI (0.1 eq) in anhydrous THF at -78 °C, add the aryl Grignard reagent (1.5 eq) dropwise.

-

Stir the mixture for 30 minutes to form the organocuprate.

-

Add a solution of the epoxy alcohol (1.0 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield the diol intermediate of (S,S)-Hypothetimycin A.

Data Presentation:

| Step | Reactant | Reagents | Product | Yield (%) | Diastereomeric Ratio |

| 1 | (S)-6-Methylhept-6-en-2-ol | Ti(Oi-Pr)₄, (+)-DET, TBHP | Epoxy alcohol | 85 | >95:5 |

| 2 | Epoxy alcohol | 4-MeOPhMgBr, CuI | Diol intermediate | 78 | >98:2 |

Diagram of Synthetic Workflow:

Conclusion